
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound recognized for its potential applications in various scientific and industrial fields. This article provides an in-depth look at the synthesis, reactions, and applications of this compound, exploring its unique properties and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multi-step reactions starting from commercially available starting materials. The key steps typically include:
Formation of Benzofuran Core: : The initial step involves the cyclization of ortho-substituted phenols with acetic anhydride under acidic conditions to form the benzofuran core.
Nitration and Alkylation: : Subsequent nitration of the benzofuran core, followed by alkylation with butyl halides, introduces the nitro and butyl groups respectively.
Coupling Reaction: : The final coupling of the substituted benzofuran with 4-(3-(dibutylamino)propoxy)benzaldehyde through a Friedel-Crafts acylation reaction yields the target methanone compound.
Hydrochloride Formation: : The compound is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis is optimized to enhance yield and purity. Key methods include continuous flow chemistry for the nitration and alkylation steps, and the use of solid-phase catalysts in the Friedel-Crafts acylation to minimize by-products and improve efficiency.
化学反応の分析
Types of Reactions
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction using agents like lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: : The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Ammonia, amines, thiols under basic or acidic conditions.
Major Products
Major products from these reactions include amines, substituted derivatives, and oxidized ketones or acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride finds diverse applications in scientific research:
Chemistry: : Used as a key intermediate in the synthesis of various organic compounds due to its stable benzofuran core.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the production of dyes and pigments due to its vibrant color properties and stability.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways. For instance, the nitrobenzofuran moiety is known to interact with oxidoreductases, influencing oxidative stress pathways. Additionally, the dibutylamino group can modulate neurotransmitter receptors, impacting signaling pathways in neurological applications.
類似化合物との比較
Comparison
When compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride stands out due to its unique combination of a benzofuran core and dibutylamino substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)methanone hydrochloride: : Similar structure but lacks the dibutylamino group.
(4-(3-(Dibutylamino)propoxy)phenyl)methanone hydrochloride: : Lacks the benzofuran core.
5-Nitrobenzofuran derivatives: : Various derivatives differing in the alkyl or nitro substituents.
特性
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDMGXBKGWRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436747 |
Source


|
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-47-3 |
Source


|
| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
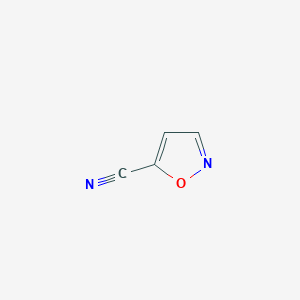

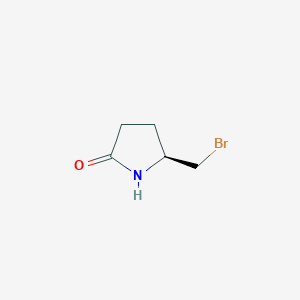

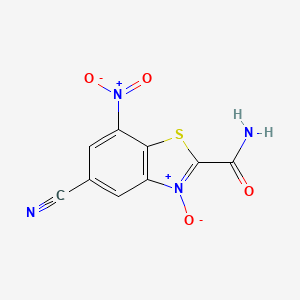
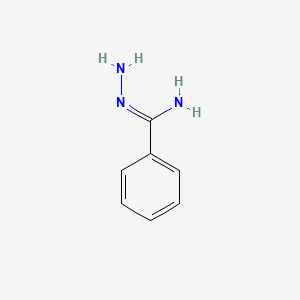
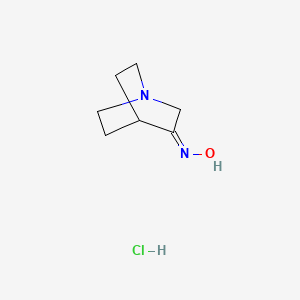
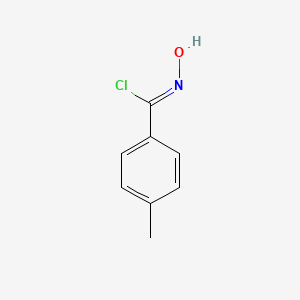
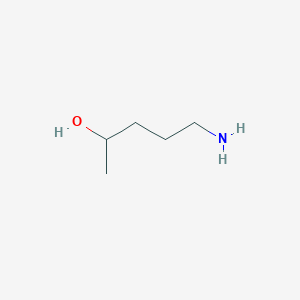
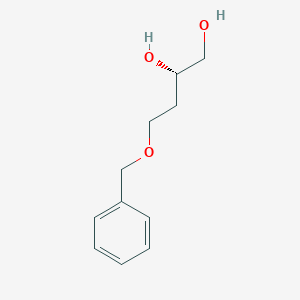
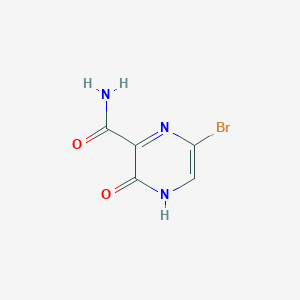
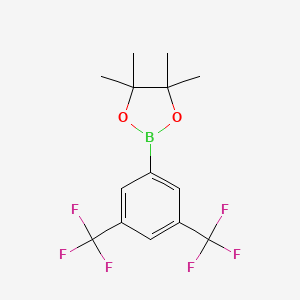
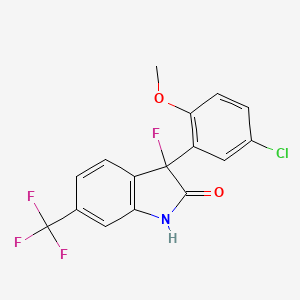
![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
